molecular formula C24H20FNO4 B1587350 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid CAS No. 511272-51-8

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid

Cat. No.: B1587350
CAS No.: 511272-51-8
M. Wt: 405.4 g/mol
InChI Key: ZZERQNLGPZUNLM-JOCHJYFZSA-N
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Description

This compound (CAS: 511272-51-8) is an Fmoc-protected β-amino acid derivative with the molecular formula C₂₄H₂₀NO₄F and a molecular weight of 405.42 g/mol . Its structure features:

  • An Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] protecting the amine functionality, critical for solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.
  • A 3-fluorophenyl group attached to the β-carbon of the propanoic acid backbone in the R-configuration, influencing stereochemical interactions in peptide chains.
  • Applications in medicinal chemistry and peptide engineering, particularly for introducing fluorinated aromatic residues into synthetic peptides .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZERQNLGPZUNLM-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375869
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511272-51-8
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid, commonly referred to as Fmoc-(R)-3-amino-3-(3-fluorophenyl)propionic acid, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal.

  • Molecular Formula : C24H21NO4
  • Molecular Weight : 387.43 g/mol
  • CAS Number : 220498-02-2
  • Structural Representation :
InChI 1S C24H21NO4 c26 23 27 14 22 16 8 2 1 3 9 16 25 24 28 29 15 21 19 12 6 4 10 17 19 18 11 5 7 13 20 18 21 h1 13 21 22H 14 15H2 H 25 28 H 26 27 t22 m1 s1\text{InChI 1S C24H21NO4 c26 23 27 14 22 16 8 2 1 3 9 16 25 24 28 29 15 21 19 12 6 4 10 17 19 18 11 5 7 13 20 18 21 h1 13 21 22H 14 15H2 H 25 28 H 26 27 t22 m1 s1}

The biological activity of (R)-3-(Fmoc-amino)-3-(3-fluorophenyl)propanoic acid is primarily attributed to its role as a building block in peptide synthesis. The incorporation of fluorinated phenyl groups can enhance the lipophilicity and metabolic stability of peptides, potentially improving their pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of Fmoc-protected amino acids have shown activity against various bacterial strains. A study demonstrated that modifications in the amino acid structure could lead to increased efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function .

Case Studies

  • Peptide Synthesis : In a study focused on synthesizing peptides with enhanced biological activity, (R)-3-(Fmoc-amino)-3-(3-fluorophenyl)propanoic acid was utilized to construct analogs of antimicrobial peptides. The resulting peptides exhibited improved stability and potency compared to their non-fluorinated counterparts .
  • Structural Analysis : A comprehensive structural analysis using X-ray crystallography revealed that the presence of the Fmoc group significantly influences the conformational dynamics of the synthesized peptides. This structural insight aids in understanding how modifications at the amino acid level can impact overall peptide function and interaction with biological targets .

Research Findings

StudyFindings
Draper et al. (2015)Identified noncovalent interactions in Fmoc-amino acids that contribute to their biological activity .
Optimization StudiesShowed that fluorinated derivatives enhance antimicrobial efficacy against resistant strains .
Crystallography AnalysisProvided insights into the structural stability imparted by the Fmoc group, influencing peptide folding and activity .

Scientific Research Applications

Structural Characteristics

The molecular formula of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is C24H21FNO4C_{24}H_{21}FNO_4, with a molecular weight of approximately 387.4 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis to protect amino groups during the formation of peptide bonds.

Peptide Synthesis

Fmoc-(R)-β-phenylalanine serves as a critical building block in the solid-phase peptide synthesis (SPPS). Its stable Fmoc protecting group allows for multiple coupling and deprotection cycles without compromising the integrity of the peptide chain.

Drug Development

The compound has been investigated for its potential therapeutic effects in various diseases. Research indicates that derivatives of Fmoc-(R)-β-phenylalanine exhibit anti-inflammatory and anticancer properties, making them candidates for further drug development.

Bioconjugation

Fmoc-(R)-β-phenylalanine can be utilized in bioconjugation techniques to attach peptides or proteins to surfaces or other biomolecules, enhancing their stability and functionality in therapeutic applications.

Case Study 1: Anticancer Activity

A study demonstrated that peptides synthesized with Fmoc-(R)-β-phenylalanine showed enhanced cytotoxic effects against certain cancer cell lines compared to their non-fluorinated counterparts. This suggests that fluorination may improve the pharmacological properties of peptides derived from this amino acid .

Case Study 2: Anti-inflammatory Properties

Research published in a peer-reviewed journal indicated that specific analogs of Fmoc-(R)-β-phenylalanine exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical properties and biological activity. Key examples include:

Compound Name Substituent(s) on Phenyl Ring Configuration Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (R)-3-(3-fluorophenyl)propanoic acid 3-fluoro R 405.42 SPPS, fluorinated peptides
(S)-2-...-3-(4-((cyclohexylmethyl)amino)phenyl)propanoic acid (HIV inhibitor) 4-(cyclohexylmethyl)amino S ~450 (estimated) Antiviral activity
(S)-3-(2,3,5,6-tetrafluorophenyl)propanoic acid 2,3,5,6-tetrafluoro S ~430 (estimated) Enhanced electronic effects
(R)-3-(3,5-difluorophenyl)propanoic acid 3,5-difluoro R 423.40 Improved metabolic stability
(R)-3-(4-nitrophenyl)propanoic acid 4-nitro R 432.43 Electron-withdrawing effects
(R)-3-(2-(trifluoromethyl)phenyl)propanoic acid 2-(trifluoromethyl) R 455.43 High lipophilicity
(R)-3-(4-hydroxyphenyl)propanoic acid 4-hydroxy R ~400 (estimated) Hydrogen bonding capability

Key Observations:

  • Fluorine Position : The 3-fluoro substituent in the target compound balances steric and electronic effects, while 2-fluoro () or 4-fluoro () analogs may exhibit altered dipole moments or binding affinities .

Backbone Modifications and Stereochemistry

Variations in the carbon chain length and stereochemistry influence peptide conformation and functional roles:

  • Propanoic vs. Butanoic Acid: The target compound’s propanoic backbone is shorter than butanoic analogs (e.g., ’s tert-butyl-substituted butanoic acid), affecting flexibility and spatial arrangement in peptide chains .
  • R vs. S Configuration : The R-configuration in the target compound contrasts with S-configured analogs (e.g., ’s HIV inhibitors), which are critical for chiral recognition in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid

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